molecular formula C10H13FO2 B7997973 1-(3-Ethoxy-4-fluorophenyl)ethanol

1-(3-Ethoxy-4-fluorophenyl)ethanol

Cat. No.: B7997973
M. Wt: 184.21 g/mol
InChI Key: LEDABZZVTDIXLC-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-fluorophenyl)ethanol is an organic compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol It is a derivative of phenylethanol, where the phenyl ring is substituted with ethoxy and fluorine groups

Preparation Methods

The synthesis of 1-(3-Ethoxy-4-fluorophenyl)ethanol can be achieved through several routes. One common method involves the reduction of the corresponding ketone, 1-(3-Ethoxy-4-fluorophenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, where the ketone is reduced in the presence of a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method offers higher efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

1-(3-Ethoxy-4-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3-Ethoxy-4-fluorophenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane, 1-(3-Ethoxy-4-fluorophenyl)ethane, using strong reducing agents like LiAlH4.

    Substitution: The ethoxy and fluorine groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like THF, ethanol, and dichloromethane (DCM), as well as catalysts and bases such as Pd/C, NaOH, and K2CO3 .

Scientific Research Applications

1-(3-Ethoxy-4-fluorophenyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases. It serves as a model substrate to investigate enzyme specificity and kinetics.

    Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism by which 1-(3-Ethoxy-4-fluorophenyl)ethanol exerts its effects depends on the specific application. In enzymatic reactions, the hydroxyl group can participate in hydrogen bonding and other interactions with the active site of enzymes, influencing the reaction kinetics and product formation. The ethoxy and fluorine substituents can modulate the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

1-(3-Ethoxy-4-fluorophenyl)ethanol can be compared with other phenylethanol derivatives, such as:

Properties

IUPAC Name

1-(3-ethoxy-4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-3-13-10-6-8(7(2)12)4-5-9(10)11/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDABZZVTDIXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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